molecular formula C17H19N3O9S B5224193 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate

1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B5224193
M. Wt: 441.4 g/mol
InChI Key: LFFXHGUHRFCUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a piperazine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is not fully understood. However, it has been suggested that the compound may act by disrupting the cell membrane of microorganisms, leading to their death. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of microorganisms, including both gram-positive and gram-negative bacteria. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which may make it useful as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful for testing against a wide range of microorganisms. In addition, its ability to induce apoptosis in cancer cells makes it useful for studying the mechanisms of cancer cell death. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to better understand its biochemical and physiological effects. Another area of research could focus on developing more potent derivatives of the compound, which could have improved antimicrobial, anticancer, or anti-inflammatory activity. Finally, research could focus on developing new methods for synthesizing the compound, which could lead to improved yields or lower costs.

Synthesis Methods

The synthesis of 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate involves the reaction of 2-furylmethylamine with 4-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then reacted with piperazine in the presence of acetic acid to obtain the desired product. The reaction proceeds under mild conditions and can be completed in a few steps with high yield.

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S.C2H2O4/c19-18(20)13-3-5-15(6-4-13)24(21,22)17-9-7-16(8-10-17)12-14-2-1-11-23-14;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFXHGUHRFCUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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